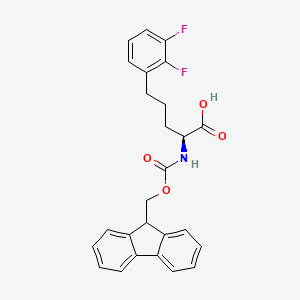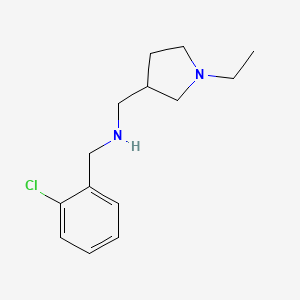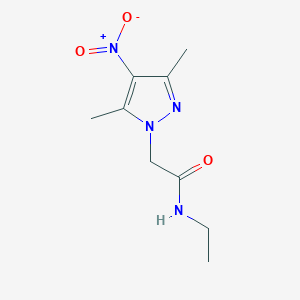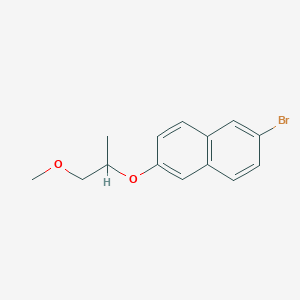![molecular formula C24H24N2O B14914353 Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) is an organic compound with a complex structure that includes two pyrrole rings connected by an oxydi-phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of 2,5-dimethyl-1H-pyrrole with an appropriate oxydi-phenylene derivative. The reaction conditions often require the use of a catalyst and a solvent to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, while solvents such as dichloromethane or toluene are preferred for their ability to dissolve the reactants and products effectively.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrrole rings or the phenylene bridge are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the creation of novel polymers and organic frameworks.
Biology: In biological research, the compound can be used as a probe or ligand to study interactions with proteins, nucleic acids, and other biomolecules.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as conductive polymers and nanocomposites. Its chemical stability and versatility make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole): This compound has a similar structure but with a methylene bridge instead of an oxydi-phenylene bridge.
1,1’-(Ethylendi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole): Another similar compound with an ethylene bridge.
1,1’-(Propylendi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole): This compound features a propylene bridge.
Uniqueness
1,1’-(Oxydi-4,1-phenylene)bis(2,5-dimethyl-1H-pyrrole) is unique due to its oxydi-phenylene bridge, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H24N2O |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2O/c1-17-5-6-18(2)25(17)21-9-13-23(14-10-21)27-24-15-11-22(12-16-24)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
Clé InChI |
PNMHVDGRJONPAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=CC=C4C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)



![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)




![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
